

(S)-2-Aminododecanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-2-Aminododecanoic acid

Cat. No.: B554684

[Get Quote](#)

Introduction

(S)-2-Aminododecanoic acid, a chiral non-proteinogenic amino acid, has garnered increasing interest within the scientific community, particularly in the fields of biochemistry and pharmaceutical research. Its unique structural features, comprising a twelve-carbon aliphatic chain attached to a chiral alpha-amino acid moiety, confer upon it amphiphilic properties that are pivotal to its biological activities and applications. This technical guide provides an in-depth overview of **(S)-2-Aminododecanoic acid**, focusing on its chemical identifiers, physicochemical properties, synthesis and purification, spectroscopic data, and its emerging role in drug development.

Chemical Identifiers and Physicochemical Properties

(S)-2-Aminododecanoic acid is systematically known as (2S)-2-aminododecanoic acid. A comprehensive list of its identifiers and key physicochemical properties is summarized in the tables below.

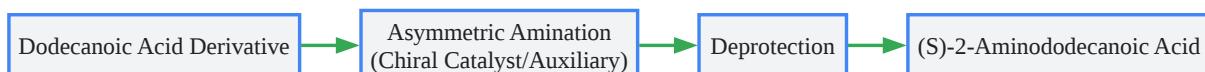
Table 1: Chemical Identifiers for **(S)-2-Aminododecanoic Acid**

Identifier	Value
CAS Number	169106-34-7[1]
IUPAC Name	(2S)-2-aminododecanoic acid[1]
Molecular Formula	C ₁₂ H ₂₅ NO ₂ [1]
SMILES	CCCCCCCCCC--INVALID-LINK--C(=O)O[1]
InChI Key	QUBNFZFTFXTLKH-QFIPXVFZSA-N

Table 2: Physicochemical Properties of **(S)-2-Aminododecanoic Acid**

Property	Value
Molecular Weight	215.34 g/mol [1]
Appearance	White to off-white solid
Melting Point	Not available for the pure (S)-enantiomer. The racemic mixture decomposes at 263 °C.
Boiling Point	Predicted: 332.8 ± 25.0 °C
Purity	Commercially available at ≥95% purity.[1]
Storage	Store at 0-8 °C in a dry, inert atmosphere, away from light.

Synthesis and Purification


The synthesis of enantiomerically pure **(S)-2-Aminododecanoic acid** presents a significant challenge due to the presence of a chiral center. Both enantioselective synthesis and resolution of racemic mixtures are viable approaches.

Experimental Protocol: Enantioselective Synthesis

While specific detailed protocols for the direct enantioselective synthesis of **(S)-2-Aminododecanoic acid** are not widely published, general methods for the synthesis of alpha-

amino acids can be adapted. One such approach involves the asymmetric amination of a suitable dodecanoic acid derivative.

General Workflow for Enantioselective Synthesis:

[Click to download full resolution via product page](#)

Figure 1: A generalized workflow for the enantioselective synthesis of **(S)-2-Aminododecanoic acid**.

Methodology:

- Substrate Preparation: Dodecanoic acid is converted to a suitable precursor, such as an α -keto acid or an α -halo ester.
- Asymmetric Amination: The precursor undergoes an asymmetric amination reaction in the presence of a chiral catalyst or a chiral auxiliary. This step is crucial for establishing the desired (S)-stereochemistry at the α -carbon.
- Deprotection: Any protecting groups used on the amino or carboxyl functionalities are removed under appropriate conditions to yield the final product.
- Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain enantiomerically pure **(S)-2-Aminododecanoic acid**.

Experimental Protocol: Resolution of Racemic 2-Aminododecanoic Acid

Resolution of a racemic mixture of 2-aminododecanoic acid is a common method to obtain the pure (S)-enantiomer. This process typically involves the formation of diastereomeric salts with a chiral resolving agent.

General Workflow for Chiral Resolution:

[Click to download full resolution via product page](#)

Figure 2: A generalized workflow for the resolution of racemic 2-Aminododecanoic acid.

Methodology:

- Salt Formation: The racemic 2-aminododecanoic acid is treated with a chiral resolving agent, such as a chiral amine or a chiral acid, in a suitable solvent to form a mixture of diastereomeric salts.
- Fractional Crystallization: The diastereomeric salts, having different physical properties, are separated by fractional crystallization. This step exploits the differential solubility of the diastereomers.
- Salt Decomposition: The separated diastereomeric salt of the desired (S)-enantiomer is treated with an acid or a base to liberate the pure **(S)-2-Aminododecanoic acid**.
- Purification: The final product is purified by recrystallization or other chromatographic techniques.^[2]

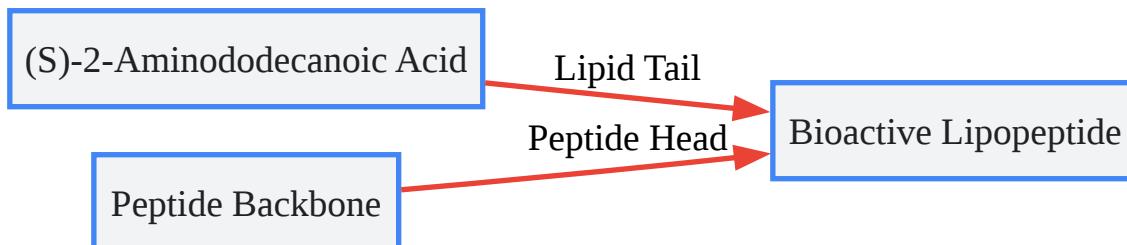
Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **(S)-2-Aminododecanoic acid**.

Table 3: Spectroscopic Data for 2-Aminododecanoic Acid (Racemic)

Technique	Key Features
FTIR (cm ⁻¹)	4000-1350 (mulled in perfluorinated hydrocarbon), 1350-450 (mulled in mineral oil) [3] [4]
¹³ C NMR (ppm)	Data available in spectral databases for the racemic mixture. [3]
¹ H NMR (ppm)	Data for the racemic mixture is available in spectral databases.
Mass Spec.	Data for the racemic mixture is available in spectral databases.

Note: Specific, high-resolution spectral data for the pure (S)-enantiomer is not readily available in the public domain and would typically be generated during synthesis and characterization.


Applications in Research and Drug Development

The unique properties of **(S)-2-Aminododecanoic acid** make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of lipopeptides.

Role in Lipopeptide Synthesis

Lipopeptides are a class of molecules that consist of a lipid tail attached to a peptide chain. The incorporation of non-proteinogenic amino acids like **(S)-2-Aminododecanoic acid** can significantly influence the biological activity of these synthetic lipopeptides. The long aliphatic chain of **(S)-2-Aminododecanoic acid** can enhance the lipophilicity of the resulting peptide, which can improve its ability to interact with and penetrate cell membranes.

Logical Relationship in Lipopeptide Design:

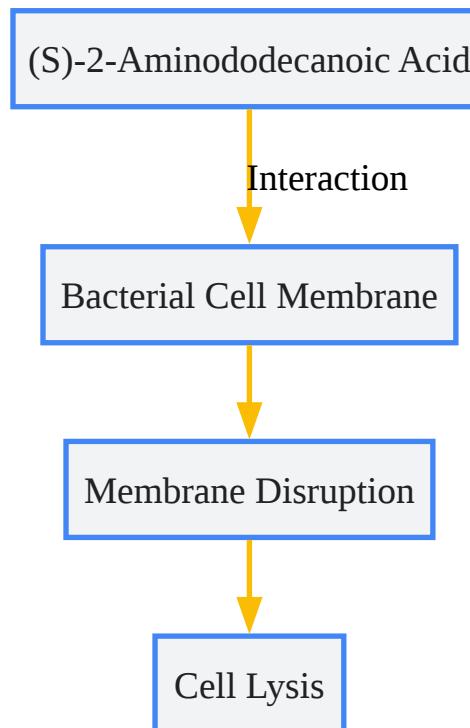

[Click to download full resolution via product page](#)

Figure 3: The role of **(S)-2-Aminododecanoic acid** in the structure of a synthetic lipopeptide.

Potential Antimicrobial and Enzyme Inhibitory Activity

While direct studies on the antimicrobial and enzyme inhibitory effects of free **(S)-2-Aminododecanoic acid** are limited, related long-chain amino acids and their derivatives have demonstrated such activities. The lipophilic nature of the dodecyl chain is believed to play a crucial role in disrupting the cell membranes of microorganisms. Furthermore, the amino acid moiety provides a scaffold for designing specific enzyme inhibitors. Further research is warranted to explore the specific biological targets and mechanisms of action of **(S)-2-Aminododecanoic acid** and its derivatives.

Hypothesized Mechanism of Antimicrobial Action:

[Click to download full resolution via product page](#)

Figure 4: A hypothesized signaling pathway for the antimicrobial activity of **(S)-2-Aminododecanoic acid**.

Conclusion

(S)-2-Aminododecanoic acid is a chiral molecule with significant potential in the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical identifiers, physicochemical properties, methods of synthesis and purification, and its potential applications. While there is a need for more detailed experimental and biological data specifically for the (S)-enantiomer, the existing information highlights its importance as a versatile building block for the design and synthesis of bioactive compounds, particularly lipopeptides. Future research in this area is expected to further elucidate its biological functions and unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2S)-2-Amino-dodecanoic acid 95% | CAS: 169106-34-7 | AChemBlock [achemblock.com]
- 2. 2-Aminododecanoic acid (35237-37-7) for sale [vulcanchem.com]
- 3. 2-Aminododecanoic acid | C12H25NO2 | CID 307925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [(S)-2-Aminododecanoic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554684#s-2-aminododecanoic-acid-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com